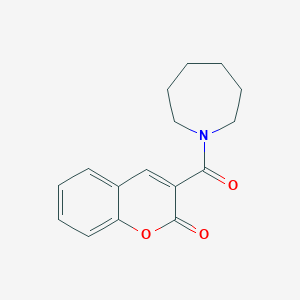
3-(azepane-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepane-1-carbonyl)-2H-chromen-2-one, also known as AC-2, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of coumarin-based compounds and has shown promising results in various fields of study.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
An efficient method for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones, which are structurally related to 3-(azepane-1-carbonyl)-2H-chromen-2-one, has been developed. This involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. The process includes sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and a dehydration reaction, leading to biologically significant structures with potential applications in biomedical research (Zhengquan Zhou et al., 2013).
Material Science Applications
In material science, an innovative combination of a photosensitive crosslinker with poly (aryl ether ketone) formed a semi-interpenetrating network used as a precursor for carbon membranes. These membranes exhibit exceptional olefin/paraffin separation performance, highlighting the potential of chemical derivatives similar to this compound in enhancing separation technologies (M. Chng et al., 2009).
Protective Groups for Carbonyl Compounds
1,2,4-Trioxepanes, derivatives of aldehydes and ketones similar in reactivity to this compound, have been identified as stable and efficient protective groups for carbonyl compounds. These compounds are stable under various synthetic conditions and can be easily deprotected, offering an alternative to traditional protective groups like 1,3-dithianes (Aqeel Ahmed & P. Dussault, 2004).
Green Chemistry
A green synthetic protocol has been developed for the synthesis of 2-amino-chromenes, which share a structural motif with this compound. This environmentally friendly method uses nanostructured diphosphate as a catalyst in water, demonstrating the potential of these compounds in sustainable chemical synthesis (A. Solhy et al., 2010).
Novel Chemical Scaffolds
The base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides has led to the development of chromeno[2,3-d]azepine scaffolds, showcasing the versatility of chromenone derivatives in constructing complex and novel chemical structures. This method highlights the broad applicability of compounds like this compound in synthetic organic chemistry (Yu-Fang Zhang et al., 2019).
Propiedades
IUPAC Name |
3-(azepane-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(17-9-5-1-2-6-10-17)13-11-12-7-3-4-8-14(12)20-16(13)19/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJLHFRRGJOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
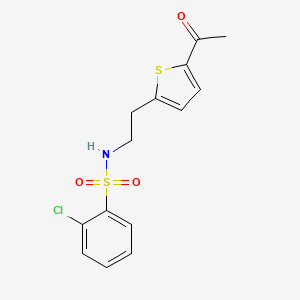

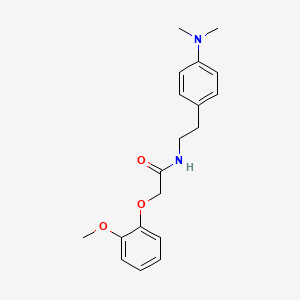
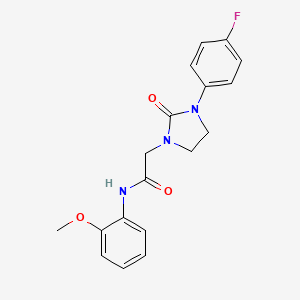
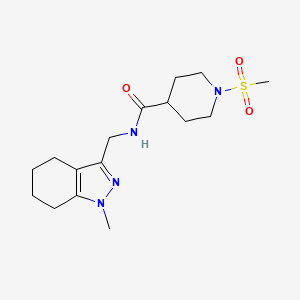
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
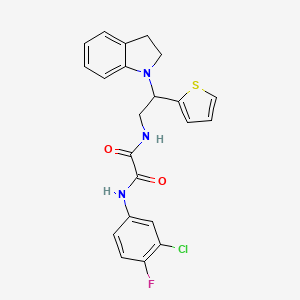
![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)